Methanol-d3: A Technical Guide for Researchers and Drug Development Professionals
Methanol-d3: A Technical Guide for Researchers and Drug Development Professionals
Methanol-d3, an isotopologue of methanol (B129727), is a crucial solvent and reagent in modern chemical and pharmaceutical research.[1] Its unique properties, stemming from the replacement of hydrogen atoms with deuterium (B1214612), make it an invaluable tool in various analytical and synthetic applications.[2][3] This guide provides an in-depth overview of Methanol-d3, its properties, applications, and a detailed experimental protocol for its use in Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical and Physical Properties
Methanol-d3, also known as methyl-d3 alcohol or 1,1,1-Trideuteromethanol, has the chemical formula CD₃OH.[3][4] The substitution of protium (B1232500) with deuterium in the methyl group results in a higher molecular weight compared to standard methanol.[5][6] This isotopic labeling is key to its utility, particularly in minimizing solvent signals in ¹H NMR spectroscopy.[7]
Table 1: Physicochemical Properties of Methanol-d3
| Property | Value | References |
| Chemical Formula | CD₃OH (also written as CHD₃O) | [3][5][6][8][9] |
| Molecular Weight | 35.06 g/mol | [4][5][6][8][9] |
| CAS Number | 1849-29-2 | [3][4][5][6] |
| Appearance | Colorless liquid | [4][8] |
| Density | ~0.867 g/mL at 20-25 °C | [4] |
| Boiling Point | ~65 °C | [4][10] |
| Melting Point | ~-98 °C | [10] |
| Refractive Index | n20/D 1.327 | [4] |
| Isotopic Purity | Typically ≥99.5 atom % D | [2][3][4] |
Applications in Research and Drug Development
Methanol-d3 is a versatile compound with significant applications in both academic and industrial research settings.
2.1. NMR Spectroscopy
The most common application of Methanol-d3 is as a deuterated solvent for NMR spectroscopy.[2][3][4] Its high isotopic purity ensures that the solvent's proton signals are minimal, allowing for clear and interpretable spectra of the dissolved analyte.[2] This is crucial for the structural elucidation and quantification of various chemical substances in research, biochemistry, and pharmaceutical analysis.[2]
2.2. Organic Synthesis and Isotopic Labeling
In synthetic organic chemistry, Methanol-d3 serves as a valuable reagent. It is used to introduce a deuterated methyl group (-CD₃) into molecules.[11] This isotopic labeling is particularly important in drug development for several reasons:
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Metabolic Studies: Deuterium-labeled compounds are used to trace the metabolic pathways of drugs within biological systems.
-
Kinetic Isotope Effect: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can be exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile.[11]
-
Quantitative Analysis: Deuterated compounds are often used as internal standards in mass spectrometry-based quantification assays due to their similar chemical behavior but distinct mass.
Methanol-d3 is considered a cost-effective and readily available source for the d3-methyl group.[11]
2.3. Other Research Applications
Methanol-d3 is also employed in the synthesis of complex molecules with specific properties. For instance, it has been used in the preparation of compounds with antitumor activities and inhibitors for enzymes in pathogens like Mycobacterium tuberculosis.[8]
Experimental Protocol: Sample Preparation for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using Methanol-d3 as the solvent.
Objective: To obtain a high-resolution ¹H NMR spectrum of a compound of interest.
Materials:
-
Methanol-d3 (≥99.5% isotopic purity)
-
High-quality NMR tube
-
Pipettes
-
The compound to be analyzed
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh approximately 1-10 mg of the solid sample directly into the NMR tube. For liquid samples, use a pipette to add 1-10 µL. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Adding the Solvent: Using a clean pipette, add approximately 0.5-0.7 mL of Methanol-d3 to the NMR tube.
-
Dissolving the Sample: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer for a few seconds to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of suspended particles.
-
Transfer and Labeling: Carefully place the NMR tube into the spinner turbine. Ensure the tube is properly labeled with the sample identification.
-
NMR Spectrometer Setup: Insert the sample into the NMR spectrometer. Follow the instrument's standard operating procedures for locking, shimming, and acquiring the ¹H NMR spectrum. The lock signal for Methanol-d3 will be based on the deuterium frequency.
-
Data Processing: After data acquisition, process the spectrum using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts. The residual proton signal for Methanol-d3 appears as a quintet around 3.31 ppm and the hydroxyl proton signal appears as a broad singlet around 4.87 ppm, which can be used for reference if an internal standard is not present.
References
- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]
- 2. armar-europa.de [armar-europa.de]
- 3. Methanol-d3 | ZEOTOPE [zeotope.com]
- 4. 甲醇-d3 99.8 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methan-d3-ol [webbook.nist.gov]
- 6. Methanol-d3 | TRC-M276588-1G | LGC Standards [lgcstandards.com]
- 7. Methanol D3, 5 ml, glass, CAS No. 1849-29-2 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Methanol-d3 | CymitQuimica [cymitquimica.com]
- 9. Methanol (Dâ, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Methanol D3 | Eurisotop [eurisotop.com]
- 11. researchgate.net [researchgate.net]
